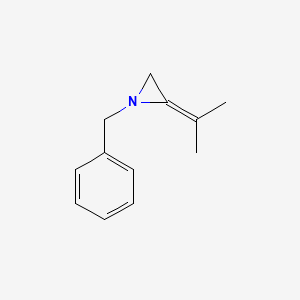

1-Benzyl-2-(propan-2-ylidene)aziridine

Description

1-Benzyl-2-(propan-2-ylidene)aziridine is a nitrogen-containing heterocyclic compound characterized by a three-membered aziridine ring substituted with a benzyl group at position 1 and a propan-2-ylidene (isopropylidene) group at position 2. Aziridines are highly strained due to their 60° bond angles, rendering them reactive intermediates in organic synthesis . This compound’s structure combines the inherent reactivity of the aziridine ring with the steric and electronic effects of its substituents, making it valuable for constructing complex molecules, particularly in medicinal chemistry and materials science.

Properties

CAS No. |

838867-84-8 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

1-benzyl-2-propan-2-ylideneaziridine |

InChI |

InChI=1S/C12H15N/c1-10(2)12-9-13(12)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |

InChI Key |

SGMIBWONNSOVHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CN1CC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-isopropylideneaziridine can be synthesized through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method is known for its efficiency and general applicability . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, which produces aziridine carboxylates with high yields and excellent diastereoselectivity .

Industrial Production Methods: While specific industrial production methods for 1-Benzyl-2-isopropylideneaziridine are not extensively documented, the general principles of aziridine synthesis can be applied. Industrial production typically involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and reagents are chosen based on their availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-isopropylideneaziridine undergoes various chemical reactions, including:

Nucleophilic Ring Opening: This reaction is facilitated by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form primary amines.

Substitution Reactions: Aziridines can undergo substitution reactions where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

Nucleophilic Ring Opening: Reagents such as benzylamine, ethanol, and thiophenol are commonly used.

Oxidation: Hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.

Reduction: Lithium aluminum hydride or catalytic hydrogenation (Pd/C, H2) are employed under anhydrous conditions.

Major Products:

Nucleophilic Ring Opening: Produces open-chain amines or amino alcohols depending on the nucleophile used.

Oxidation: Forms aziridine N-oxides.

Reduction: Yields primary amines.

Scientific Research Applications

1-Benzyl-2-isopropylideneaziridine has several applications in scientific research:

Medicinal Chemistry: Aziridines are used as intermediates in the synthesis of various pharmaceuticals due to their ability to form stable, bioactive compounds.

Polymer Science: Aziridines are employed in the production of polyamines through ring-opening polymerization.

Organic Synthesis: Aziridines serve as building blocks for the synthesis of complex molecules, including heterocycles and natural products.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-isopropylideneaziridine primarily involves its reactivity due to ring strain. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the aziridine ring acts as a versatile intermediate .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., tosyl) increase aziridine’s electrophilicity, facilitating nucleophilic attacks. In contrast, the benzyl and propan-2-ylidene groups provide moderate electron-donating effects, stabilizing the ring while retaining reactivity .

- Biological Activity : Aziridinephosphonates exhibit direct biological activity (e.g., against HCT-116 colon cancer cells), whereas benzyl-substituted aziridines are primarily synthetic intermediates .

Reactivity in Ring-Opening and Functionalization

- Computational studies suggest solvent effects critically influence its reactivity .

- 1-Benzyl-2-(bromomethyl)aziridine: Reacts with glycine esters to form constrained amino acid derivatives, demonstrating utility in peptide mimetics .

- Activated Aziridines (e.g., tosyl derivatives): Undergo clean ring-opening with nucleophiles like methoxide, whereas nonactivated analogs (e.g., benzyl-substituted) require harsher conditions .

Comparison with Non-Aziridine Heterocycles

Aziridines are often compared to epoxides, their oxygen analogs. While epoxides are more widely used due to easier synthesis and lower toxicity, aziridines offer nitrogen-based functionalization opportunities. For example, 1-Benzyl-2-(propan-2-ylidene)aziridine’s nitrogen atom can participate in hydrogen bonding or serve as a site for further derivatization, unlike epoxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.